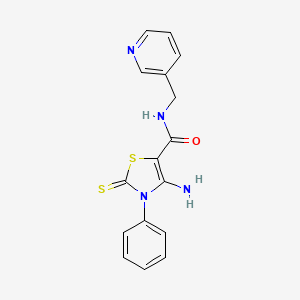

4-amino-3-phenyl-N-(3-pyridinylmethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-amino-3-phenyl-N-(3-pyridinylmethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H14N4OS2 and its molecular weight is 342.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 342.06090343 g/mol and the complexity rating of the compound is 502. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Reactivity

This compound is part of a broader category of substances known for their utility in synthesizing heterocyclic compounds. For instance, the synthesis of thiazolo[5,4-d]pyrimidines involves reactions of structurally similar thiazolocarboxamides with aromatic aldehydes, showcasing a method for creating thiazolopyrimidines with potential biological activities (A. El-Dean, 1992). Furthermore, these methodologies highlight the chemoselective thionation-cyclization processes, illustrating the compound's role in generating thiazole derivatives with functionalized groups (S. Kumar, G. Parameshwarappa, H. Ila, 2013).

Heterocyclic Synthesis Applications

Compounds with similar structures have been used in synthesizing a variety of heterocyclic compounds, indicating a wide range of potential applications in medicinal chemistry and material science. For example, the creation of thiazole-aminopiperidine hybrid analogues demonstrates the compound's utility in designing novel inhibitors with specific biological targets, such as Mycobacterium tuberculosis GyrB inhibitors (V. U. Jeankumar et al., 2013).

Advanced Material Synthesis

The compound's derivatives have also found applications in the synthesis of advanced materials, such as ordered polymers, through polycondensation processes. This illustrates the compound's utility in creating materials with specific structural and functional properties, which could have applications in various industries, including electronics and nanotechnology (Shuyan Yu, H. Seino, M. Ueda, 1999).

Antimicrobial and Anticancer Activity

Derivatives of similar structures have been explored for their antimicrobial and anticancer activities. For example, synthesis of new thiophene, thiazolyl-thiophene, and thienopyridine derivatives has shown potential in inhibiting cancer cell growth, highlighting the therapeutic potential of compounds within this chemical class (A. Atta, E. Abdel‐Latif, 2021).

Mécanisme D'action

Target of Action

MLS000111723, also known as SMR000107645 or 4-amino-3-phenyl-N-(3-pyridinylmethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide, primarily targets the beta-2 adrenergic receptor . This receptor plays a crucial role in the regulation of bronchial smooth muscle tone and airflow .

Mode of Action

MLS000111723 acts as a long-acting beta-2 adrenergic receptor agonist . By stimulating the beta-2 adrenoceptor, it causes relaxation of bronchial smooth muscle, leading to bronchodilation and increased airflow . This results in improved pulmonary function and control over what is produced by either agent when used alone .

Biochemical Pathways

The activation of the beta-2 adrenergic receptor by MLS000111723 triggers a cascade of biochemical reactions. These reactions involve various species and organs, and their detailed understanding requires a comprehensive study of biochemical pathways

Result of Action

The primary result of MLS000111723’s action is the relaxation of bronchial smooth muscle, leading to bronchodilation and increased airflow . This improves pulmonary function, particularly beneficial in conditions like asthma and chronic obstructive pulmonary disease (COPD) . .

Propriétés

IUPAC Name |

4-amino-3-phenyl-N-(pyridin-3-ylmethyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4OS2/c17-14-13(15(21)19-10-11-5-4-8-18-9-11)23-16(22)20(14)12-6-2-1-3-7-12/h1-9H,10,17H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZHWDKBLHYJPOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NCC3=CN=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B5525807.png)

![8-(9H-purin-6-yl)-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525813.png)

![N-{4-[BENZYL(ISOPROPYL)SULFAMOYL]PHENYL}ACETAMIDE](/img/structure/B5525819.png)

![9-(cyclohexylcarbonyl)-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5525830.png)

![2-[(4-Methoxyphenoxy)methyl]-1-propan-2-ylbenzimidazole](/img/structure/B5525834.png)

![4-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-pyrimidinamine](/img/structure/B5525850.png)

![4-[4-(1-cyclobutyl-1H-imidazol-2-yl)-1H-1,2,3-triazol-1-yl]piperidine hydrochloride](/img/structure/B5525855.png)

![N-[3-methoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5525881.png)

![N-[2-(1H-pyrazol-1-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5525896.png)

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine](/img/structure/B5525898.png)

![3a,8b-Dihydroxy-2-thiophen-2-yl-3-(2,2,2-trifluoroacetyl)indeno[1,2-b]furan-4-one](/img/structure/B5525904.png)

![4,6-dimethyl-1-(1,2,5-trimethyl-4-piperidinyl)-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B5525918.png)